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molecular formula C15H12ClN B8796048 1-Benzyl-5-chloro-1H-indole CAS No. 92433-38-0

1-Benzyl-5-chloro-1H-indole

Cat. No. B8796048
M. Wt: 241.71 g/mol
InChI Key: IZIBDDKCIGGIOJ-UHFFFAOYSA-N
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Patent
US06410562B1

Procedure details

3.85 g (30 mmol) 5-chloroindole was treated with 6.84 g (40 mmol) benzylbromide, 1.97 g (30 mmol) potassium hydroxide (85% powdered in mortar) and 0.25 g (1 mmol) 18-crown-6 as described in Synthesis 1979 p. 618, giving 4.35 g (60%) 5-chloro-1-benzyl-1H-indole, yellow oil, MS (Ei 70 eV) m/Z M+241.
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-].[K+]>C1OCCOCCOCCOCCOCCOC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH:6]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1
Name
Quantity
6.84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
1.97 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.25 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Synthesis 1979 p

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=CN(C2=CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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